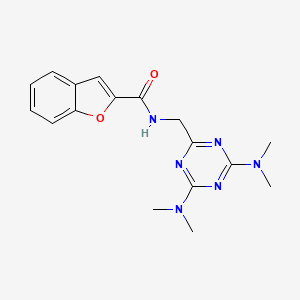

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Descripción

"N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide" is a triazine-based compound featuring a benzofuran-2-carboxamide moiety linked via a methyl group to a 1,3,5-triazine core. The triazine ring is substituted with two dimethylamino groups at the 4- and 6-positions, conferring electron-donating properties and influencing reactivity.

Propiedades

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(24)13-9-11-7-5-6-8-12(11)25-13/h5-9H,10H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQQUIFZXJNMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with a suitable amine or amide under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Attachment of the Triazine Moiety: The final step involves the reaction of the carboxamide intermediate with a triazine derivative, such as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The triazine moiety can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted triazine derivatives.

Aplicaciones Científicas De Investigación

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazine moiety can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The benzofuran core may contribute to the compound’s ability to intercalate with DNA or interact with proteins, enhancing its biological activity.

Comparación Con Compuestos Similares

Structural Comparison

The compound belongs to a class of triazine derivatives with amide-linked substituents. Key structural analogs include:

*Estimated based on analogs.

Key Observations :

- The benzofuran-2-carboxamide group distinguishes the target compound from formamide and aliphatic carboxamide analogs, offering enhanced aromaticity and rigidity.

- Herbicidal triazine derivatives (e.g., triflusulfuron) feature sulfonylurea linkages instead of amides, emphasizing divergent applications .

Physicochemical Properties

Predicted or experimental properties of selected analogs:

Key Observations :

- The formamide analog exhibits moderate acidity (pKa ~4.71), likely due to the protonation of the triazine ring or formamide nitrogen. The target compound’s benzofuran group may increase hydrophobicity compared to smaller substituents like formamide.

- Herbicidal sulfonylureas (e.g., triflusulfuron) typically have lower pKa values (~3.5–4.5), enhancing solubility in agricultural formulations .

Actividad Biológica

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring substituted with dimethylamino groups and a benzamide moiety, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 343.435 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural characteristics allow it to bind effectively to specific sites, modulating their activity. This interaction can lead to various biological effects such as inhibition or activation of enzymatic pathways, making it a candidate for therapeutic applications in medicinal chemistry.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that related triazine derivatives possess potent cytotoxic effects against several cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival is crucial for its anticancer efficacy.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. For example, it may inhibit key enzymes involved in metabolic pathways, leading to reduced cell growth and proliferation in cancerous tissues. The specific mechanisms by which the compound exerts these effects are still under investigation but may involve competitive inhibition or allosteric modulation of enzyme activity.

Study on PI3K Inhibition

A study exploring the inhibition of phosphoinositide 3-kinase (PI3K) revealed that compounds similar to this compound exhibit varying degrees of inhibition across different PI3K isoforms. The compound demonstrated an IC50 value of approximately 13.6 nM against PI3Kα, indicating strong inhibitory potential compared to other isoforms .

Hybrid Drug Development

Recent advancements in hybrid drug development have highlighted the potential of combining pharmacophores from different compounds into a single molecule. This compound could serve as a scaffold for designing hybrid drugs that target multiple pathways simultaneously, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Basic: What synthetic strategies are effective for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide?

Answer:

The synthesis involves nucleophilic substitution on a 1,3,5-triazine core. A common approach is to react 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with dimethylamine to introduce dimethylamino groups at the 4- and 6-positions. Subsequent reaction with a benzofuran-2-carboxamide derivative functionalized with a methylamine group completes the structure. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance nucleophilicity and reaction rates .

- Temperature Control: Stepwise temperature adjustments (0–5°C for initial substitution, room temperature for subsequent steps) to prevent side reactions .

- Purification: Recrystallization from ethanol or methanol to isolate the product with >95% purity .

- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., bond rotation) or disorder in crystal lattices. To resolve discrepancies:

- Complementary Techniques: Combine NMR (to assess solution-state conformations) with XRD (for solid-state structure) .

- Hirshfeld Surface Analysis: Identify unusual bond lengths or angles (e.g., C–H···O interactions) that may explain deviations .

- Computational Modeling: Use density functional theory (DFT) to compare optimized geometries with experimental data .

- Refinement Protocols: Apply SHELXTL’s restraints for disordered atoms or hydrogen placement in XRD refinement .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy:

- 1H/13C NMR: Confirm substitution patterns on the triazine and benzofuran rings. Dimethylamino groups appear as singlets (~2.8–3.2 ppm for 1H; ~40 ppm for 13C) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from the triazine and benzofuran moieties .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) .

- X-ray Diffraction (XRD): Resolve bond lengths and angles, particularly for the triazine–methyl–benzofuran linkage .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Answer:

Challenges include:

- Hydrogen Atom Placement: Low electron density for H atoms, especially in methyl or hydroxyl groups. Use SHELXTL’s riding model with Uiso(H) = 1.2–1.5 Ueq(C) .

- Disorder in Flexible Groups: For example, dimethylamino groups may exhibit rotational disorder. Apply SHELXL’s PART instruction to model split positions .

- Twinned Crystals: Use the TWIN command in SHELXTL to refine data from non-merohedral twins .

- High Thermal Motion: Restrain anisotropic displacement parameters (ADPs) for atoms with high B-factors .

Basic: How to evaluate the bioactivity of this compound against microbial targets?

Answer:

- Antimicrobial Assays:

- Enzyme Inhibition:

Advanced: How to optimize reaction conditions to improve yield and purity?

Answer:

- Solvent Optimization: Replace methanol with DMF to enhance solubility of intermediates .

- Catalyst Screening: Test Lewis acids (e.g., Zn(NO₃)₂) to accelerate triazine functionalization .

- Temperature Gradients: Use microwave-assisted synthesis for faster reaction kinetics .

- Workup Strategies: Employ column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Advanced: How does the compound’s stability vary under oxidative or reductive conditions?

Answer:

- Oxidative Stability: The benzofuran ring is susceptible to oxidation, forming quinone derivatives. Monitor via HPLC under H₂O₂ exposure .

- Reductive Stability: The triazine core may undergo reduction in the presence of NaBH₄, leading to ring-opening. Use cyclic voltammetry to assess redox potentials .

- pH Effects: Stability decreases in acidic conditions (pH < 4) due to protonation of dimethylamino groups. Conduct accelerated stability studies at 40°C/75% RH .

Basic: What computational tools are recommended for predicting this compound’s interactions with biological targets?

Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .

- Molecular Dynamics (MD): GROMACS for simulating ligand–receptor stability over 100-ns trajectories .

- Pharmacophore Modeling: MOE or Phase to identify critical interaction sites (e.g., hydrogen bonds with triazine N atoms) .

Advanced: How to address discrepancies in Hirshfeld surface analysis during XRD refinement?

Answer:

- Electron Density Maps: Compare experimental maps with those generated from DFT-optimized structures to identify mismatches .

- Restraint Adjustments: Modify distance/angle restraints in SHELXL to align with Hirshfeld data .

- Thermal Motion Analysis: Use PLATON’s SQUEEZE to model solvent-accessible voids contributing to surface anomalies .

Basic: What are the key safety precautions for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.